molecular formula C16H14FN3S2 B2837049 5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole CAS No. 894006-46-3

5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole

Cat. No.: B2837049
CAS No.: 894006-46-3
M. Wt: 331.43
InChI Key: GLLCDGFKTKAHBI-UHFFFAOYSA-N
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Description

5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring substituted with a pyridazinyl group and a fluorobenzylthio moiety. It has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

Mechanism of Action

Target of Action

The primary target of the compound “5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole” is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates .

Mode of Action

The compound interacts with the α-glucosidase enzyme and inhibits its activity . The inhibition is competitive, meaning the compound competes with the substrate for the active site of the enzyme . This interaction results in a decrease in the enzyme’s ability to break down complex carbohydrates into glucose .

Biochemical Pathways

The inhibition of α-glucosidase affects the carbohydrate digestion pathway. Under normal conditions, α-glucosidase breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream . When the enzyme is inhibited, this process is slowed down, resulting in a delay in glucose absorption . This can help control postprandial (after-meal) blood glucose levels, which is beneficial for managing diabetes .

Pharmacokinetics

The effectiveness of the compound in inhibiting α-glucosidase suggests that it has sufficient bioavailability to interact with its target in the small intestine .

Result of Action

The primary result of the compound’s action is a reduction in postprandial blood glucose levels . By inhibiting α-glucosidase, the compound slows down the breakdown of carbohydrates and the subsequent absorption of glucose, helping to control blood glucose levels .

Action Environment

The action of the compound is influenced by the environment in the small intestine, where α-glucosidase is located . Factors such as pH and the presence of other substances in the intestine could potentially affect the compound’s efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced through a nucleophilic substitution reaction where a suitable pyridazine derivative reacts with the thiazole intermediate.

    Attachment of the Fluorobenzylthio Moiety: The final step involves the nucleophilic substitution of a 2-fluorobenzyl halide with the thiazole-pyridazine intermediate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the pyridazine ring, converting them to amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. Studies have indicated its efficacy in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism . This makes it a candidate for the development of new treatments for diabetes.

Medicine

In medicine, the compound’s antimicrobial properties are of interest. It has been tested against various bacterial strains and has shown promising results, suggesting its potential use as an antibiotic.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole
  • 5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole

Comparison

Compared to these similar compounds, 5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is unique due to its specific substitution pattern on the thiazole ring. This unique structure can influence its biological activity and chemical reactivity, potentially offering advantages in terms of potency and selectivity as an enzyme inhibitor .

Properties

IUPAC Name

5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3S2/c1-10-16(22-11(2)18-10)14-7-8-15(20-19-14)21-9-12-5-3-4-6-13(12)17/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLCDGFKTKAHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322995
Record name 5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678258
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894006-46-3
Record name 5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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